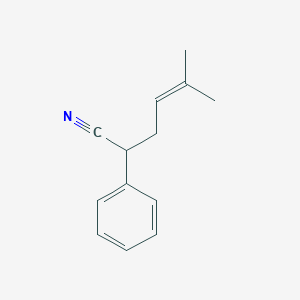![molecular formula C9H19ClN2O3 B13568600 methyl2-[3-(dimethylamino)-N-methylpropanamido]acetatehydrochloride](/img/structure/B13568600.png)
methyl2-[3-(dimethylamino)-N-methylpropanamido]acetatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group, a methylpropanamido group, and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate hydrochloride typically involves the reaction of dimethylamine with a suitable ester or amide precursor. One common method is the alkylation of aniline with methanol in the presence of an acid catalyst . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can help in scaling up the production while maintaining the quality of the compound.
化学反応の分析
Types of Reactions
Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学的研究の応用
Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and protein modifications.
作用機序
The mechanism of action of methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester and amide groups can undergo hydrolysis and other chemical transformations. These interactions and transformations are crucial for the compound’s effects in various applications.
類似化合物との比較
Similar Compounds
Dimethylaniline: Similar in structure but lacks the ester and amide groups.
Tramadol Hydrochloride: Contains a dimethylamino group but has different functional groups and applications.
Uniqueness
Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate hydrochloride is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its ability to participate in multiple types of reactions and its potential in diverse fields make it a valuable compound for scientific research and industrial use.
特性
分子式 |
C9H19ClN2O3 |
|---|---|
分子量 |
238.71 g/mol |
IUPAC名 |
methyl 2-[3-(dimethylamino)propanoyl-methylamino]acetate;hydrochloride |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-10(2)6-5-8(12)11(3)7-9(13)14-4;/h5-7H2,1-4H3;1H |
InChIキー |
UWDHHFSEGUNLHU-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC(=O)N(C)CC(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



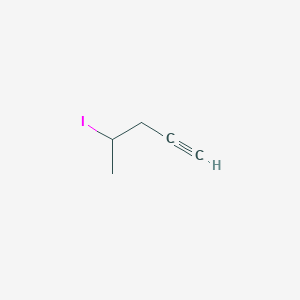
![2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran](/img/structure/B13568525.png)
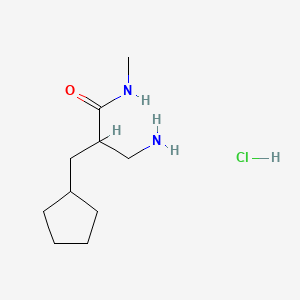
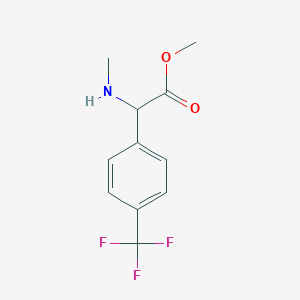
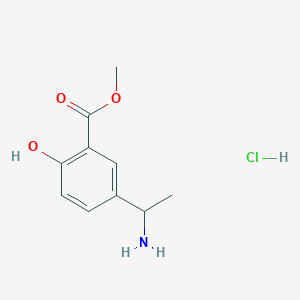
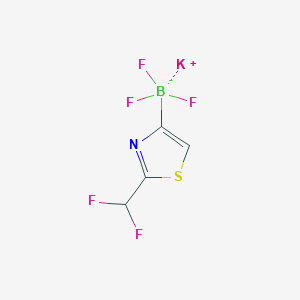
![2-Methylidene-7-oxaspiro[3.5]nonane](/img/structure/B13568556.png)
![3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13568560.png)
![1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13568578.png)
![1-[(2-Bromopyridin-3-yl)methyl]piperazine](/img/structure/B13568591.png)
amino}-2-(2,5-difluorophenyl)aceticacid](/img/structure/B13568592.png)

